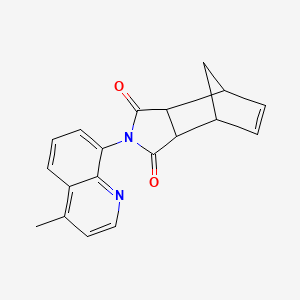

2-(4-methylquinolin-8-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Description

Properties

IUPAC Name |

4-(4-methylquinolin-8-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-10-7-8-20-17-13(10)3-2-4-14(17)21-18(22)15-11-5-6-12(9-11)16(15)19(21)23/h2-8,11-12,15-16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDOANCHDHLPKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=C1)N3C(=O)C4C5CC(C4C3=O)C=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386739 | |

| Record name | AC1MFFKL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5814-58-4 | |

| Record name | AC1MFFKL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylquinolin-8-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline ring through a Friedländer synthesis, which includes the condensation of aniline derivatives with carbonyl compounds under acidic conditions . The methanoisoindole structure can be synthesized via a Diels-Alder reaction, followed by hydrogenation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or ruthenium complexes are often employed to facilitate the reactions, and solvent systems are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylquinolin-8-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to 2-(4-methylquinolin-8-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties : Several analogs have demonstrated antimicrobial activity against a range of pathogens. The presence of the quinoline ring is often associated with enhanced bioactivity against bacteria and fungi .

Drug Development

The compound serves as a scaffold for the design of new pharmaceuticals. Its structural features allow for modifications that can enhance potency and selectivity for specific biological targets. For instance, derivatives have been synthesized to improve their interaction with enzymes involved in disease pathways .

Material Science

Polymer Chemistry : This compound has been explored as a potential building block in the synthesis of novel polymers. Its unique structure can impart specific mechanical and thermal properties to polymeric materials .

Nanotechnology : The integration of this compound into nanomaterials has been studied for applications in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-methylquinolin-8-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, which is a key factor in its antimicrobial and anticancer activities . Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Aryl Acryloyl Phenyl Derivatives

- Example: (3aR,4S,7R,7aS)-2-(4-((E)-3-(3-aryl)acryloyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives (e.g., compounds 7a–n) .

- Key Findings :

- Anticancer Activity : Inhibited cancer cell growth by 80.51–97.02% (compared to 5-FU’s 73.21%) via topoisomerase IV and gyrase inhibition .

- Carbonic Anhydrase (CA) Inhibition : Ki values of 27.07–37.80 nM (hCA I) and 11.80–25.81 nM (hCA II), outperforming acetazolamide (Ki = 34.50 nM for hCA I; 28.93 nM for hCA II) .

- Structural Advantage : The acryloyl group enhances hydrophobic interactions with enzyme active sites.

Thiazole Derivatives

- Example: 2-(4-(Aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives .

- Key Findings :

Tetrazole Hybrids

- Example: Imide-tetrazole hybrids of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione .

- Key Findings :

Selenocyanate Derivatives

- Example: 2-(4-Selenocyanatephenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione .

- Key Findings :

Structural and Electronic Comparisons

Notes:

- The 4-methylquinolin-8-yl group’s extended π-system may improve DNA intercalation but could reduce solubility compared to smaller substituents like thiazole.

- Thiazole and tetrazole derivatives exhibit superior enzyme inhibition and antimicrobial activity, respectively, due to their electronegative heteroatoms.

Enzyme Inhibition Mechanisms

- Carbonic Anhydrase (CA) : Aryl acryloyl phenyl derivatives bind via hydrophobic interactions with Val121 and His94 in hCA II, while thiazole derivatives form hydrogen bonds with Thr199 .

- Glutathione S-Transferase (GST): Selenocyanate derivatives inhibit GST by covalent modification of cysteine residues .

Biological Activity

The compound 2-(4-methylquinolin-8-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione , identified by its CAS number 6297-83-2, is a member of a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound features a quinoline moiety fused with a tetrahydroisoindole framework. The presence of multiple functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Molecular Weight | 286.35 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

| LogP | 3.815 |

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of quinoline possess potent antibacterial effects against various strains of bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

Anticancer Activity

Preliminary studies suggest that 2-(4-methylquinolin-8-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione may exhibit anticancer properties. It is hypothesized that the compound interacts with specific molecular targets involved in cell proliferation and apoptosis. For example:

- In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways.

- In vivo studies in animal models have demonstrated tumor growth inhibition.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, the following pathways are suggested:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell survival.

- Cell Cycle Arrest : It may induce cell cycle arrest at specific phases, preventing further proliferation.

Case Studies

- Study on Antibacterial Activity : A study published in Journal of Medicinal Chemistry explored the antibacterial effects of quinoline derivatives. The results indicated that compounds with similar structures displayed MIC values as low as 0.5 µg/mL against Staphylococcus aureus .

- Anticancer Research : A recent publication in Cancer Letters detailed the anticancer efficacy of tetrahydroisoindole derivatives. The study reported that these compounds reduced tumor size by up to 70% in xenograft models .

Q & A

Q. What are the recommended synthetic routes for 2-(4-methylquinolin-8-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, and how can its purity be validated?

- Methodological Answer : The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the quinoline moiety followed by cycloaddition or condensation to form the methanoisoindole-dione core. Key steps may include:

-

Quinoline functionalization : Introduce the methyl group at the 4-position via Friedel-Crafts alkylation or cross-coupling reactions.

-

Core formation : Use Diels-Alder reactions or catalytic hydrogenation to construct the bicyclic methanoisoindole-dione structure.

Purity validation requires HPLC (≥95% purity threshold) and mass spectrometry (to confirm molecular weight). Structural confirmation employs NMR (¹H/¹³C) and X-ray crystallography (if single crystals are obtainable) .- Data Table : Common Characterization Data

Q. Which spectroscopic and computational tools are most effective for resolving structural ambiguities in this compound?

- Methodological Answer :

- X-ray crystallography is the gold standard for unambiguous structural determination, particularly for stereochemical assignments (e.g., bridgehead configurations) .

- DFT calculations (e.g., Gaussian or ORCA) can predict NMR chemical shifts and IR vibrational modes, which are compared to experimental data to validate structural hypotheses .

- 2D NMR (COSY, HSQC, HMBC) resolves connectivity in complex regions (e.g., overlapping methanoisoindole protons) .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, solvents)?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Store samples at 25°C, 40°C, and 60°C for 4 weeks; monitor degradation via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and assess decomposition products .

- Solvent compatibility : Test solubility and stability in DMSO, methanol, and aqueous buffers (pH 4–9) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize the synthesis yield and minimize byproducts?

- Methodological Answer : Apply Box-Behnken or central composite design to evaluate critical factors (e.g., temperature, catalyst loading, reaction time). Example workflow:

Identify variables (e.g., temp: 80–120°C; catalyst: 5–15 mol%).

Run 15–20 experiments to model response surfaces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.